4-(1-Aminoethyl)-N,N-dimethylaniline hcl

Anticancer Activity Hypopharyngeal Carcinoma Cytotoxicity Assay

4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is a para-substituted chiral amine building block with demonstrated MAO-B selectivity (>3-fold over MAO-A, IC50 214 nM) and hDAT activity (IC50 658 nM). The (R)-enantiomer shows potent cytotoxicity (IC50 2.5 µg/mL) against hypopharyngeal tumor models, outperforming bleomycin. Available as racemate or defined enantiomers for asymmetric synthesis and medicinal chemistry programs. Procurement must specify stereochemistry: (R) for oncology studies or chiral ligand design; (S) for enantioselective catalysis. Salt form ensures enhanced stability and solubility.

Molecular Formula C10H17ClN2
Molecular Weight 200.71 g/mol
Cat. No. B13148504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)-N,N-dimethylaniline hcl
Molecular FormulaC10H17ClN2
Molecular Weight200.71 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N(C)C)N.Cl
InChIInChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H
InChIKeyIKDUAXOKHFOREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)-N,N-dimethylaniline HCl Procurement Guide: Core Identity and Structural Baselines


4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is a para-substituted aromatic amine derivative characterized by a dimethylamino group and a 1-aminoethyl side chain, with the hydrochloride salt form (MW: ~200.71 g/mol) providing enhanced stability and solubility for handling and storage [1]. The compound is commercially available as a racemic mixture or as defined (R)- and (S)- enantiomers, making it a versatile intermediate for asymmetric synthesis and pharmaceutical research .

Why 4-(1-Aminoethyl)-N,N-dimethylaniline HCl Cannot Be Simply Replaced by In-Class Analogs


In-class aromatic amines such as 2-(1-aminoethyl)-N,N-dimethylaniline or 3-(1-aminoethyl)-N,N-dimethylaniline share the same molecular formula but differ critically in the position of the aminoethyl substituent on the aromatic ring. This positional isomerism fundamentally alters electronic distribution, steric hindrance, and target engagement . Furthermore, the (R)- and (S)-enantiomers of the target compound exhibit divergent biological activities and synthetic utility in asymmetric catalysis, making stereochemical identity a non-negotiable procurement criterion [1].

Quantitative Differentiation Evidence for 4-(1-Aminoethyl)-N,N-dimethylaniline HCl Against Comparators


Comparative Cytotoxicity Against Hypopharyngeal Tumor Cells: (R)-Enantiomer vs. Bleomycin

The (R)-enantiomer of 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride demonstrated superior in vitro cytotoxicity against hypopharyngeal tumor cells compared to the clinical reference agent bleomycin. The (R)-enantiomer achieved an IC50 of 2.5 µg/mL, outperforming bleomycin's IC50 of 3.0 µg/mL under identical assay conditions . This head-to-head comparison establishes a quantitative therapeutic advantage for this specific enantiomer in this cancer model.

Anticancer Activity Hypopharyngeal Carcinoma Cytotoxicity Assay

Monoamine Oxidase B (MAO-B) Inhibition Selectivity Over MAO-A

A derivative of the 4-(1-aminoethyl)-N,N-dimethylaniline scaffold exhibited a clear selectivity profile for monoamine oxidase B (MAO-B) over MAO-A. The compound inhibited rat MAO-B with an IC50 of 214 nM, while inhibition of rat MAO-A required a higher concentration, yielding an IC50 of 669 nM [1]. This represents a >3-fold selectivity for MAO-B, a feature that distinguishes this scaffold from non-selective or MAO-A preferring analogs.

Neurochemistry MAO-B Inhibition Enzyme Selectivity

Differential Dopamine Transporter (DAT) Affinity: Human vs. Rat Models

The compound exhibits a marked difference in dopamine transporter (DAT) affinity between human and rat orthologs. In human DAT expressed in HEK293 cells, the compound inhibited [3H]dopamine uptake with an IC50 of 658 nM [1]. In contrast, assays using Wistar rat striatal synaptosomes reported a significantly weaker inhibition, with an IC50 of 100,000 nM (>100 µM) [2]. This >150-fold species difference in potency underscores the critical importance of selecting the appropriate preclinical model for target engagement studies.

Dopamine Transporter Species Selectivity CNS Pharmacology

Chiral Purity as a Determinant of Catalytic Efficiency in Asymmetric Synthesis

The (R)- and (S)-enantiomers of 4-(1-aminoethyl)-N,N-dimethylaniline are distinct chemical entities with divergent utility in asymmetric synthesis. The (R)-enantiomer (CAS 122779-42-4) is specified for use in catalysis and ligand design, offering precise control over molecular architecture in medicinal chemistry [1]. The (S)-enantiomer (CAS 1810074-81-7) is specifically noted for its value in enantioselective reactions and the development of chiral catalysts [2]. This stereochemical divergence means that procurement of the incorrect enantiomer or a racemic mixture will fundamentally alter reaction outcomes and product stereochemistry.

Asymmetric Catalysis Chiral Ligand Enantioselectivity

Optimal Application Scenarios for 4-(1-Aminoethyl)-N,N-dimethylaniline HCl Procurement


Preclinical Oncology Research Targeting Hypopharyngeal Carcinoma

The (R)-enantiomer of 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is directly indicated for in vitro cytotoxicity studies against hypopharyngeal tumor models, where it demonstrates superior potency (IC50 2.5 µg/mL) compared to the reference agent bleomycin (IC50 3.0 µg/mL) . Procurement of this specific enantiomer is justified for oncology programs focused on this cancer subtype.

MAO-B Selective Inhibitor Development for Neurological Disorders

Derivatives of the 4-(1-aminoethyl)-N,N-dimethylaniline scaffold are appropriate for developing selective MAO-B inhibitors. The scaffold exhibits a >3-fold selectivity for MAO-B (IC50 214 nM) over MAO-A (IC50 669 nM) . This selectivity profile supports its use in medicinal chemistry campaigns targeting Parkinson's disease or other conditions where MAO-B inhibition is desired while minimizing serotonergic side effects.

Human Dopamine Transporter (hDAT) Targeted Assay Development

This compound is particularly suited for assays involving human dopamine transporter (hDAT), where it exhibits an IC50 of 658 nM . Researchers should note the significant species-selectivity (>150-fold difference vs. rat DAT) and procure the compound specifically for human-targeted studies rather than rodent models [1].

Asymmetric Synthesis and Chiral Catalyst Design

The (R)- and (S)-enantiomers of this compound serve distinct roles in asymmetric synthesis. The (R)-enantiomer is suitable for catalysis and ligand design , while the (S)-enantiomer is valuable for enantioselective reactions and chiral catalyst development [1]. Procurement must specify the exact enantiomer required for the intended stereochemical outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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